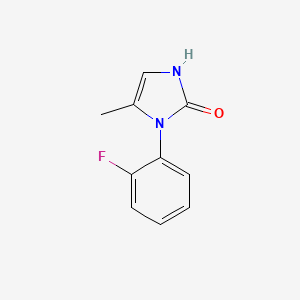

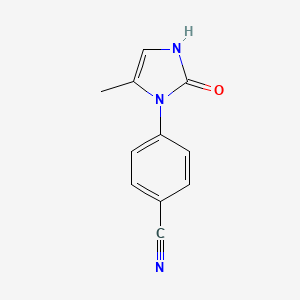

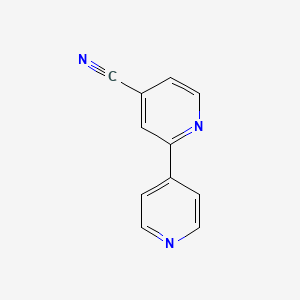

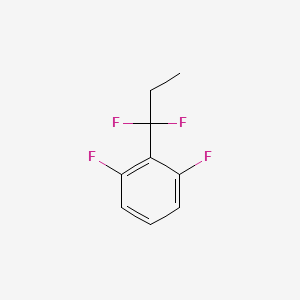

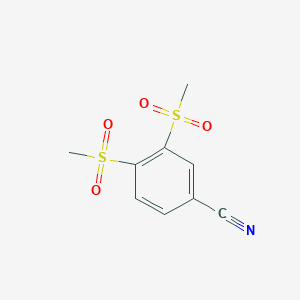

2-(Pyridin-4-yl)isonicotinonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities . Another study reported the synthesis of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives .Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound have been studied. For instance, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was studied by 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Functional Group Installation

The synthesis of pyridines like 2-(pyridin-4-yl)isonicotinonitrile involves the regioselective installation of functional groups. Two pyridines substituted with five different elements, not including hydrogen, were synthesized using known and new methods. This included the development of novel methodology for dehalocyanation of iodopyridines and microwave-assisted acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).

Alkylation Methods

A BF3-mediated direct alkynylation of pyridines, including this compound, was reported. This method facilitated efficient preparation of di-, tri-, and tetrasubstituted pyridines (Chen, León, & Knochel, 2014).

Corrosion Inhibition

Pyridine derivatives, including this compound, have shown significant corrosion inhibition effects on N80 steel in acidic conditions. Their adsorption and inhibitory properties were assessed using various analytical techniques (Ansari, Quraishi, & Singh, 2015).

Ligand Application in Coordination Chemistry

- Versatility as Ligands: this compound can act as a versatile ligand in transition metal complexes. It can function as a monodentate ligand via the pyridine nitrogen atom or as a bidentate ligand via both nitrogen atoms, facilitating the construction of new metal–organic frameworks (Zhao et al., 2017).

Organic Synthesis and Chemical Reactions

Synthesis of Derivatives

The synthesis of various pyridine derivatives, including those involving this compound, has been reported. These include cyclization reactions and the study of their structures using X-ray diffraction (Wu et al., 2012).

Metalation and Conversion

Pyridine nitriles, including this compound, have been metalated and subsequently converted to various derivatives. This includes the synthesis of dipyridopyrimidinones with potential bactericidal and fungicidal activities (Bentabed-Ababsa et al., 2010).

Medicinal Chemistry and Biological Applications

Antimicrobial Activities

Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showed significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Cytotoxicity Evaluation

The synthesis of novel pyridine derivatives from isonicotinaldehyde and their bioactivity as antitumor agents were evaluated, indicating potential cytotoxic activities against various cancer cell lines (Mohamed et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research involving 2-(Pyridin-4-yl)isonicotinonitrile could include further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of coordination polymers based on similar compounds has shown promising results in selective adsorption of CO2 and fluorescent properties .

Propiedades

IUPAC Name |

2-pyridin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUDNXHFWHXFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)

![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)

![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)